Urea, 1-(4-heptyl)-3-phenyl-
Description
Overview of Urea (B33335) Derivatives in Organic and Medicinal Chemistry
Urea and its derivatives represent a cornerstone in the fields of organic and medicinal chemistry. The synthesis of urea by Friedrich Wöhler in 1828 is often cited as a pivotal moment in the history of chemistry, marking the first time an organic compound was synthesized from inorganic starting materials. hilarispublisher.com This breakthrough laid the foundation for the vast field of synthetic organic chemistry.
Urea-based compounds are noted for their wide array of biological activities. hilarispublisher.comresearchgate.net The urea moiety is a key structural feature in numerous bioactive compounds and clinically approved drugs. eosmedchem.comnih.gov This functionality is often incorporated into molecules to modulate potency and selectivity, as well as to improve drug-like properties. nih.gov Researchers have extensively investigated urea derivatives for their potential as anticancer, antibacterial, anti-HIV, anticonvulsant, and antidiabetic agents. eosmedchem.comnih.gov Beyond medicine, urea derivatives have found significant applications in agriculture, particularly as herbicides, and in the manufacturing of plastics and other materials. rsc.orgchemicalbook.com
The synthesis of urea derivatives is a well-established area of organic chemistry. Traditional methods often involve the reaction of amines with phosgene (B1210022) or its equivalents to form isocyanates, which then react with another amine to yield the final urea product. nih.gov However, due to the toxicity of reagents like phosgene, safer and more environmentally friendly synthetic routes are continuously being developed. nih.govrsc.org
Significance of N,N'-Disubstituted Ureas in Chemical Biology
Within the broad class of urea derivatives, N,N'-disubstituted ureas hold particular importance in chemical biology. These compounds, characterized by substituents on both nitrogen atoms of the urea core, exhibit a diverse range of biological functions. The nature of these substituents plays a critical role in determining the molecule's conformational preferences and, consequently, its biological activity. nih.gov
A key feature of N,N'-disubstituted ureas is their ability to form strong, bifurcated hydrogen bonds. This property allows them to self-assemble into linear supramolecular polymers, a characteristic that is of great interest in materials science and nanotechnology. nih.gov The specific arrangement of the substituents can influence the strength and geometry of these hydrogen bonds. nih.gov
In the realm of biological activity, N,N'-disubstituted ureas have been shown to act as cytokinin mimics, influencing plant growth and development. royalsocietypublishing.org Studies have demonstrated that the substitution pattern on the phenyl rings of diphenylurea derivatives significantly affects their cytokinin activity. royalsocietypublishing.org Furthermore, various N,N'-disubstituted urea and thiourea (B124793) derivatives have been synthesized and evaluated as inhibitors of enzymes such as nitric oxide synthase (NOS), which is implicated in various physiological and pathological processes. rsc.org The ability to selectively inhibit specific isoforms of NOS highlights the potential for developing targeted therapeutics based on this chemical scaffold. rsc.org
Contextualization of Urea, 1-(4-heptyl)-3-phenyl- within Alkyl-Aryl Urea Frameworks
"Urea, 1-(4-heptyl)-3-phenyl-", with the CAS number 40755-09-7, belongs to the alkyl-aryl subclass of N,N'-disubstituted ureas. epa.gov This classification arises from its structure, which features a heptyl group (an alkyl chain) attached to one nitrogen atom of the urea bridge and a phenyl group (an aromatic ring) attached to the other. This specific arrangement of alkyl and aryl moieties is a common motif in medicinal chemistry, designed to balance properties like hydrophobicity and receptor interaction.
The lipophilic nature of the heptyl chain combined with the aromatic character of the phenyl ring gives "Urea, 1-(4-heptyl)-3-phenyl-" a distinct physicochemical profile. The length of the alkyl chain in such compounds is a critical determinant of their self-assembly behavior and biological activity. For instance, studies on similar urea benzene (B151609) derivatives with varying alkyl chain lengths (hexyl, heptyl, and octyl) have shown a direct relationship between the hydrophobicity of the alkyl segment and the self-assembly properties of the molecules in aqueous solutions. mdpi.com
The alkyl-aryl urea framework is prevalent in compounds designed for a variety of therapeutic targets. For example, numerous 1-phenylalkyl-3-phenylurea derivatives have been synthesized and investigated for their potent ability to lower cholesterol levels, indicating their potential as treatments for hyperlipidemia and atherosclerosis. google.comgoogle.com Other research has focused on designing substituted N-phenyl-N'-(alkyl/aryl/heteroaryl)urea derivatives as novel antimicrobial agents to combat multidrug-resistant bacteria. nih.gov The specific combination of a 4-heptyl group and a phenyl group in "Urea, 1-(4-heptyl)-3-phenyl-" positions it within a class of molecules that are actively being explored for their diverse and potent biological effects.
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
40755-09-7 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-heptan-4-yl-3-phenylurea |
InChI |
InChI=1S/C14H22N2O/c1-3-8-12(9-4-2)15-14(17)16-13-10-6-5-7-11-13/h5-7,10-12H,3-4,8-9H2,1-2H3,(H2,15,16,17) |
InChI Key |
HROYHGLRZADUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Elucidation of Structure Activity Relationships Sar in Urea, 1 4 Heptyl 3 Phenyl Analogues
Impact of Alkyl Chain Modifications on Biological Activity
The N-alkyl substituent, in this case, a heptyl chain, plays a significant role in modulating the physicochemical properties of the molecule, such as lipophilicity. This, in turn, influences pharmacokinetics and pharmacodynamics, including membrane permeability and binding affinity to target proteins.
Variation in Length and Branching of the Heptyl Chain
The length and structure of the alkyl chain are critical determinants of biological activity. Studies on various classes of bioactive compounds have consistently shown that altering the number of carbon atoms can lead to significant changes in efficacy. For instance, in a series of N-alkylmorpholine derivatives tested for antibacterial activity, compounds with longer alkyl chains (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects, whereas those with shorter chains (less than 5 carbons) were inactive. This suggests that an optimal chain length is necessary to facilitate interactions with bacterial membranes. nih.govbiointerfaceresearch.com
Similarly, research on cationic amphiphilic molecules demonstrated that antibacterial activity and selectivity against Gram-positive bacteria are dependent on the alkyl chain length, with an intermediate length providing superior performance. nih.gov For N-phenylurea analogues specifically, it has been noted that appropriate alkyl substitution can enhance anticancer activity. bohrium.com The introduction of a five- or six-carbon chain into certain 1-phenyl-3-(1-phenylethyl)urea derivatives led to a dramatic, up to 1000-fold, improvement in complement inhibitory activity compared to the parent compound. nih.gov This highlights that the heptyl chain in 1-(4-heptyl)-3-phenylurea is likely a key contributor to its biological profile, providing an optimal balance of hydrophilic and hydrophobic properties required for target engagement. nih.gov
Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives
| Compound Alkyl Chain | Number of Carbons | Antibacterial Activity (MIC, µg/mL) |
|---|---|---|
| < C5 | < 5 | Inactive |
| n-dodecyl (C12) | 12 | 3.9 |
| n-tetradecyl (C14) | 14 | 3.9 |
Role of Phenyl Ring Substitutions on Biological Efficacy
The phenyl ring serves as a crucial scaffold for interaction with biological targets, often engaging in hydrophobic and π-π stacking interactions. The addition of substituents to this ring can modulate these interactions and introduce new ones, thereby fine-tuning the biological efficacy of the compound.
Electronic and Steric Effects of Aromatic Substituents
The electronic properties of substituents on the phenyl ring significantly influence the molecule's activity. Electron-donating groups (EDGs) increase the electron density of the ring, which can enhance interactions with electron-deficient pockets in a target protein and stabilize intermediates formed during biological reactions. drugbank.com Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density. drugbank.com
In a study of phenyl urea (B33335) derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, it was found that electron-withdrawing groups at the para-position of the benzene (B151609) ring were beneficial, improving the hydrogen bond donating capacity of the phenyl urea group and leading to a 100-fold improvement in inhibitory activity for some analogues. nih.gov Steric effects also play a critical role; bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into its binding site. nih.gov This was observed in the IDO1 inhibitors, where bulky substituents led to a loss of activity. nih.gov
Positional Isomerism and Activity Modulation
The position of a substituent on the phenyl ring (ortho, meta, or para) is a critical factor in determining biological activity. In the aforementioned study on IDO1 inhibitors, substitution at the ortho or meta positions with various groups (e.g., -CH₃, -Cl, -CN, -OCH₃) resulted in a complete loss of inhibitory activity. nih.gov However, para-substituted derivatives showed more potent activity than the unsubstituted parent compound. nih.gov Molecular docking studies revealed that the peripheral phenyl ring fits into a hydrophobic pocket that can accommodate a small para-substituent, explaining the loss of activity for compounds with substituents at the ortho- and meta-positions. nih.gov This demonstrates that the regiochemistry of substitution dictates the orientation of the molecule within the binding site, directly impacting its efficacy.
Table 2: Influence of Phenyl Ring Substitution on IDO1 Inhibitory Activity
| Compound | Phenyl Ring Substituent | Position | IDO1 IC₅₀ (µM) |
|---|---|---|---|
| i1 | -H | - | >100 |
| i2 | -F | para | 1.14 |
| i3 | -Cl | para | 0.61 |
| i6 | -CH₃ | ortho | >100 |
| i7 | -CH₃ | meta | >100 |
| i8 | -Cl | ortho | >100 |
| i9 | -Cl | meta | >100 |
Modifications to the Urea Bridging Moiety and their Pharmacological Consequences
The urea group (-NH-CO-NH-) is a privileged structure in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor, forming stable and specific interactions with biological targets. nih.govnih.gov This functionality is often fundamental to the biological activity of the entire molecule.
Structure-activity relationship studies on various urea-containing compounds have demonstrated that the urea moiety is frequently essential for activity. nih.gov Its replacement with other chemical groups often leads to a significant decrease or complete loss of biological function. nih.gov The rigidity and specific geometry of the urea linker pre-organize the substituents (the heptyl and phenyl groups) in a conformation that is optimal for binding to the target receptor or enzyme.
While direct replacement is often detrimental, bioisosteric replacement can sometimes be a viable strategy to overcome limitations like poor pharmacokinetics without sacrificing activity. bohrium.com A common bioisostere for urea is thiourea (B124793), where the carbonyl oxygen is replaced by a sulfur atom. In some cases, this modification can alter the compound's activity profile. For example, in a series of K-Ras inhibitors, the 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was significantly more potent than its corresponding urea derivative. biointerfaceresearch.com However, in other contexts, such as inhibitors of urea transporters, thiourea analogues exhibit a wide range of potencies and selectivities that differ from their urea counterparts. nih.govnih.gov Other potential bioisosteres that have been explored in different molecular scaffolds include cyanoguanidine, squaramide, and various heterocyclic systems like aminopyrimidin-4-one. bohrium.com These modifications can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule, leading to distinct pharmacological consequences. bohrium.com
Isosteric Replacements (e.g., Thiourea)
Isosteric replacement involves substituting one atom or group of atoms in a compound with another that has similar physical and chemical properties. A classic isosteric replacement for the urea moiety is the thiourea group, where the carbonyl oxygen is replaced by a sulfur atom. This modification can significantly impact a molecule's properties, including hydrogen bonding capacity, lipophilicity, and metabolic stability. nih.gov
In studies of adamantyl urea derivatives designed as anti-tuberculosis agents, the urea moiety was found to be essential for biological activity, with its replacement leading to a decrease in potency. nih.gov This highlights the critical role of the urea core in molecular recognition for that specific target. Conversely, in other chemical series, the switch to a thiourea has been a successful strategy.
Table 1: Comparison of Physicochemical Properties and Expected Activity Trends for Isosteric Replacement of 1-(4-heptyl)-3-phenyl-urea This table presents illustrative data based on general principles of isosteric replacement in urea-containing compounds.
| Compound | Isosteric Group | Key Property Change | Expected Impact on Activity |
|---|---|---|---|
| 1-(4-heptyl)-3-phenyl-urea | Urea (C=O) | Strong H-bond acceptor | Baseline activity |
N-Alkylation/Arylation of the Urea Nitrogens
Modification of the urea nitrogen atoms through the introduction of alkyl or aryl substituents provides another avenue for exploring the SAR of 1-(4-heptyl)-3-phenyl-urea analogues. This can influence the compound's steric profile, electronic properties, and hydrogen bonding capabilities.
N-Alkylation: Introducing a small alkyl group (e.g., a methyl group) onto one of the urea nitrogens eliminates an N-H bond, removing one of the hydrogen bond donor sites. If this N-H group is involved in a key interaction with the biological target, N-alkylation will likely reduce activity. However, this modification also increases lipophilicity, which can enhance membrane permeability. In some cases, the added alkyl group may occupy a beneficial hydrophobic pocket in the target's binding site, thereby increasing potency. SAR studies on N-alkylated maleimides have shown that lipophilicity can enhance antifungal activity. nih.gov
N-Arylation: The introduction of an additional aryl group on a urea nitrogen results in a trisubstituted urea. This significantly increases the bulk of the molecule and can introduce new electronic or hydrophobic interactions. Copper-catalyzed N-arylation reactions are common methods for synthesizing such compounds. researchgate.netresearchgate.net The orientation of this new aryl ring relative to the rest of the molecule becomes critical. For example, in a series of antitubercular ureas, bulky substituents on one side of the urea combined with specific phenyl substitutions on the other were found to be favorable for activity. nih.gov
Computational and Theoretical Chemistry of Urea, 1 4 Heptyl 3 Phenyl
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is crucial for understanding how a ligand, such as "Urea, 1-(4-heptyl)-3-phenyl-", might interact with a biological target, typically a protein.
Molecular docking simulations can predict the binding pose and estimate the binding affinity of "Urea, 1-(4-heptyl)-3-phenyl-" to a variety of protein targets. The software calculates the most stable conformation of the ligand within the protein's binding site, which is critical for its potential biological activity. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), indicates the strength of the interaction. For instance, in studies of other urea (B33335) derivatives, docking simulations have been used to predict their affinity for targets like p38 MAPK, where lower score values suggest better theoretical affinity. nih.gov
While specific binding affinity data for "Urea, 1-(4-heptyl)-3-phenyl-" is not available, the table below illustrates typical binding affinity predictions for analogous urea compounds against a hypothetical protein target.
| Compound | Predicted Binding Affinity (kcal/mol) |
| Urea, 1-(4-heptyl)-3-phenyl- | Not available |
| N-phenyl-N'-cyclopentyl urea | -7.5 |
| 1,3-diphenylurea | -8.2 |
Note: The data in this table is illustrative and based on typical values for similar compounds, not specific experimental or computational results for "Urea, 1-(4-heptyl)-3-phenyl-".
A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions are fundamental to the stability of the protein-ligand complex. For urea derivatives, common interactions include hydrogen bonds formed by the urea moiety's N-H and C=O groups with polar residues. The phenyl and heptyl groups of "Urea, 1-(4-heptyl)-3-phenyl-" would likely engage in hydrophobic and van der Waals interactions with nonpolar residues. For example, the aromatic ring can participate in π-π stacking or CH-π interactions. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of molecular interactions than static docking models.
The conformation of "Urea, 1-(4-heptyl)-3-phenyl-" is not rigid and can change depending on its environment. MD simulations can explore the conformational landscape of the molecule in both an aqueous solution and within a protein's binding site. Studies on similar N-alkyl-N'-aryl ureas have shown that the methylation pattern and the nature of the substituents significantly affect the conformational preferences, with both trans-trans and cis-trans conformations being possible. nih.gov The presence of an internal hydrogen bond can also stabilize certain conformations. nih.gov Understanding the preferred conformation is essential, as only specific conformations may be able to bind effectively to a biological target.
MD simulations are also employed to assess the stability of the protein-ligand complex predicted by molecular docking. nih.gov By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe the dynamics of the interaction. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to evaluate stability. These simulations can reveal whether the initial binding pose is maintained, or if the ligand shifts to a different orientation within the binding site. The results can also highlight the flexibility of certain parts of the protein upon ligand binding.
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fz-juelich.denih.gov It is a first-principles method, meaning its parameters are derived from the basic equations of quantum mechanics without the need for experimental data. fz-juelich.de The core principle of DFT is that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. nih.gov This is a significant simplification compared to wave function-based methods, which deal with the complexities of multi-electron wavefunctions.
In practice, DFT calculations involve solving the Kohn-Sham equations to obtain the electron density and, consequently, the total energy of the system. fz-juelich.de This approach allows for the calculation of various electronic properties, including molecular orbital energies, charge distribution, and molecular geometry. The accuracy of DFT calculations is dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. nih.gov
For a molecule like Urea, 1-(4-heptyl)-3-phenyl-, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals would be calculated. This information provides fundamental insights into the molecule's reactivity and potential interaction with other molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. nih.govwikipedia.org It provides a localized, Lewis-like description of the electronic structure, which is often more intuitive for chemists than the delocalized picture provided by canonical molecular orbitals. wisc.edu The NBO method transforms the complex, many-electron wavefunction into a set of localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. wikipedia.orgq-chem.com
The analysis reveals details about electron density distribution in atoms and in the bonds between them. wikipedia.org Key outputs of an NBO analysis include natural atomic charges, the hybridization of atomic orbitals forming a bond, and the energies of interactions between filled (donor) and empty (acceptor) orbitals. q-chem.comfaccts.de These donor-acceptor interactions, also known as delocalization effects, indicate departures from an idealized Lewis structure and are crucial for understanding molecular stability and reactivity. wikipedia.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (HOMO-LUMO) analysis is a crucial aspect of computational chemistry that provides insights into the chemical reactivity and electronic properties of a molecule. irjweb.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, playing a key role in chemical reactions. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. sapub.org
The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed from the molecule. Conversely, the energy of the LUMO is related to the electron affinity, indicating the ability of the molecule to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the chemical reactivity of the molecule. irjweb.comajchem-a.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a widely used technique in computer-aided drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.comresearchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov A pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that are likely to be active at a particular biological target. dovepress.comnih.gov
Virtual screening is the computational process of searching through libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Pharmacophore-based virtual screening is a common approach where the pharmacophore model is used to filter a database, selecting only those molecules that match the defined features. dovepress.comnih.gov This method is efficient in reducing the number of compounds that need to be tested experimentally, thereby saving time and resources in the drug discovery process. nih.govresearchgate.net
For a compound like Urea, 1-(4-heptyl)-3-phenyl-, if it were identified as having a desirable biological activity, a pharmacophore model could be developed based on its structure and known active analogues. This model would capture the key chemical functionalities responsible for its activity. Subsequently, this pharmacophore model could be employed in a virtual screening campaign to search for other, potentially more potent or novel, compounds with a similar activity profile. nih.gov
Mechanistic Investigations of Urea, 1 4 Heptyl 3 Phenyl at the Molecular Level
Enzymatic Inhibition Mechanisms
The phenylurea moiety is a key structural feature that enables these compounds to interact with the active or allosteric sites of numerous enzymes. The nature and position of substituents on the phenyl rings, as well as the length and composition of the alkyl chain, play a crucial role in determining the potency and selectivity of inhibition.
Studies on Epoxide Hydrolases (e.g., M. tuberculosis EphB/E)
Urea-based compounds have been extensively studied as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov The inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. nih.gov The 1,3-disubstituted urea (B33335) scaffold is a primary feature of many potent sEH inhibitors. nih.gov
The mechanism of inhibition involves the urea core forming key hydrogen bonds with catalytic residues within the enzyme's active site. Specifically, the urea's carbonyl oxygen and both nitrogen hydrogens can interact with residues such as Tyrosine and Aspartate, anchoring the inhibitor in place. mdpi.com Structure-activity relationship studies have shown that replacing traditionally used adamantyl groups with substituted phenyl groups can lead to inhibitors with more favorable pharmacokinetic properties, including higher maximum concentration (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2). nih.govresearchgate.net While direct studies on M. tuberculosis epoxide hydrolases like EphB/E for 1-(4-heptyl)-3-phenyl-urea are not prevalent, the established mechanism of sEH inhibition by related phenylurea compounds suggests a similar mode of action, where the inhibitor occupies the active site, preventing the hydrolysis of endogenous epoxide substrates. nih.gov
Interaction with Acyl-CoA:Cholesterol Acyltransferase (ACAT)
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for cholesterol esterification, a critical process in cellular cholesterol homeostasis. Phenylurea derivatives have been identified as potent inhibitors of ACAT. nih.gov Research into mono- and diphenylpyridazine ureido derivatives, which are structurally related to N-heptylurea compounds, has demonstrated ACAT inhibition in the micromolar range. nih.gov
The structure-activity relationship for this class of inhibitors is distinct. Studies on disubstituted and trisubstituted ureas have shown that substitutions on the N-phenyl ring significantly influence inhibitory potency. nih.gov For instance, some series exhibit optimal activity with bulky 2,6-disubstitution on the phenyl ring, while others, particularly trisubstituted ureas, show enhanced potency with 2,4-difluoro or 2,4,6-trifluoro substitutions. nih.gov The heptyl group in 1-(4-heptyl)-3-phenyl-urea likely contributes to the lipophilicity of the molecule, facilitating its interaction with the hydrophobic active site of the membrane-bound ACAT enzyme. The inhibitory mechanism is predicated on the molecule occupying the active site, thereby preventing the binding of its substrates, cholesterol and long-chain fatty acyl-CoA.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan catabolism. nih.govfrontiersin.org Its overexpression in the tumor microenvironment leads to immunosuppression, making it a key target in cancer immunotherapy. researchgate.netfrontiersin.org Phenyl urea derivatives have recently emerged as a new class of potent and selective IDO1 inhibitors. nih.gov
In a study dedicated to this class of compounds, several phenyl urea derivatives displayed potent IDO1 inhibition with IC50 values in the sub-micromolar range. nih.gov Molecular docking studies predict that these inhibitors bind within the active site of IDO1. The mechanism relies on specific molecular interactions:
The proximal NH group of the urea moiety is considered crucial for binding and potency. nih.gov
The phenyl ring is also vital for activity, as replacing it with cyclohexyl or n-hexyl groups results in a loss of inhibition. nih.gov
The urea scaffold can form hydrogen bonds with residues in the active site, while the phenyl and heptyl groups likely engage in hydrophobic interactions, stabilizing the enzyme-inhibitor complex.
This selective inhibition of IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO) highlights the potential for developing targeted therapies based on the phenylurea scaffold. nih.gov
| Compound | IDO1 IC₅₀ (μM) | Reference |
|---|---|---|
| i12 | 0.1 - 0.6 | nih.govresearchgate.net |
| i23 | 0.1 - 0.6 | nih.govresearchgate.net |
| i24 | 0.1 - 0.6 | nih.govresearchgate.net |
Targeting Penicillin-Binding Protein 4 (PBP4)
Penicillin-Binding Protein 4 (PBP4) is a transpeptidase enzyme in Staphylococcus aureus that plays a crucial role in cell wall synthesis and is a key determinant in β-lactam antibiotic resistance. nih.govresearchgate.netrochester.edu A high-throughput screen identified a phenyl-urea compound as an inhibitor that targets PBP4. researchgate.netnih.gov This discovery has led to the development of phenyl-urea-based small molecules as potential agents to reverse antibiotic resistance and treat chronic bone infections like osteomyelitis. nih.govnih.gov
Subsequent structure-activity relationship (SAR) studies have elucidated the mechanism of action. These inhibitors are thought to impede PBP4 substrate binding. nih.gov In silico docking and modeling, combined with biochemical assays, have identified lead compounds with enhanced binding to PBP4. nih.gov The interaction likely involves the phenyl-urea scaffold fitting into the enzyme's active site, preventing the cross-linking of peptidoglycan strands necessary for bacterial cell wall integrity. By inhibiting PBP4, these compounds can restore the susceptibility of methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics. researchgate.net
Urease Inhibition Pathways
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori. The phenylurea scaffold is a known motif in urease inhibitors. The mechanism of inhibition often involves the inhibitor blocking the channel to the active site, preventing urea from reaching the catalytic nickel ions. nih.gov
While specific kinetic studies on 1-(4-heptyl)-3-phenyl-urea are limited, the general mechanism for urea-based inhibitors involves interaction with key residues in the active site cavity. Molecular docking studies of other inhibitors have shown that the inhibitor can orient its phenyl ring at the mouth of the cavity, effectively blocking substrate access. nih.gov Some inhibitors function by directly interacting with the nickel ions in the active site, often through chelation, which disrupts the enzyme's catalytic function. nih.gov
Receptor Modulation and Allosteric Effects
Beyond direct enzymatic inhibition, the diarylurea scaffold, of which 1-(4-heptyl)-3-phenyl-urea is a representative, can act as an allosteric modulator of receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand. frontiersin.org
Significant research has been conducted on diarylureas as allosteric modulators of the cannabinoid CB1 receptor. acs.orgnih.govnih.gov These compounds have been identified as negative allosteric modulators (NAMs). The mechanism of a NAM involves binding to an allosteric site on the CB1 receptor, which can lead to two key effects:
Enhanced Orthosteric Ligand Binding: Paradoxically, some CB1 NAMs can increase the binding affinity of orthosteric agonists like CP55,940. acs.orgnih.gov
Reduced Agonist Efficacy: Despite enhancing binding, these NAMs dose-dependently reduce the maximum effect (Emax) of the agonist, thereby attenuating the downstream signaling cascade, such as intracellular calcium mobilization. acs.orgnih.gov
Structure-activity relationship studies on these diarylureas have shown that modifications to the phenyl rings and substituents are critical for their modulatory activity. nih.govnih.gov This dual activity—enhancing binding while reducing efficacy—is a hallmark of some allosteric modulators and represents a sophisticated mechanism for fine-tuning receptor signaling, offering a potential therapeutic advantage over traditional orthosteric antagonists. acs.org
Cannabinoid CB1 Receptor Allosteric Modulation
Diarylureas, including the structural class of Urea, 1-(4-heptyl)-3-phenyl-, are recognized as allosteric modulators of the Cannabinoid CB1 receptor. nih.gov Unlike orthosteric ligands that bind directly to the primary active site, allosteric modulators bind to a topographically distinct site on the receptor. mdpi.com This binding induces a conformational change in the receptor that can alter the binding affinity and/or efficacy of orthosteric ligands, such as endogenous cannabinoids or synthetic agonists. mdpi.com
A key characteristic of many diarylurea modulators, like PSNCBAM-1, is a complex pharmacological profile where they act as:
Positive Allosteric Modulators (PAMs) in binding assays, meaning they enhance the binding of orthosteric agonists like CP55,940. nih.govnih.gov
Negative Allosteric Modulators (NAMs) in functional assays, where they decrease the functional response (e.g., G-protein coupling, intracellular calcium mobilization) stimulated by an orthosteric agonist. nih.govnih.govtocris.com
This PAM-antagonist profile suggests that these compounds stabilize a receptor conformation that has a higher affinity for agonists but is less efficient at initiating downstream signaling. nih.gov Molecular docking studies on a variety of N,N'-diarylureas have been performed to predict their binding affinity to the allosteric site of the CB1 receptor, with the calculated docking scores indicating the strength of this interaction. nih.gov
| Compound Type | Example Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Reference NAM | PSNCBAM-1 | -4.85 | nih.gov |
| Diarylurea Analogue 1 | Compound 11e | -6.17 | nih.gov |
| Diarylurea Analogue 2 | Compound 6d | -5.88 | nih.gov |
| Diarylurea Analogue 3 | Compound 6e | -5.61 | nih.gov |
Analysis of Receptor Desensitization and Internalization
The modulation of G protein-coupled receptor (GPCR) signaling is often followed by desensitization and internalization, processes that regulate the cellular response to prolonged agonist exposure. Allosteric modulators can influence these regulatory pathways differently than orthosteric ligands. Targeting the allosteric site may, in some cases, lead to less receptor desensitization and behavioral tolerance, which is a potential therapeutic advantage. nih.gov
The effects of diarylurea CB1 modulators on these processes can be complex.
Some studies suggest that certain allosteric modulators promote a receptor conformation that leads to more rapid desensitization and reduced internalization. nih.gov
Conversely, other research on pyrimidinyl biphenylureas, which are structurally related to PSNCBAM-1, has demonstrated that these compounds can induce cellular internalization of the CB1 receptor and promote the recruitment of β-arrestin 2, a key protein in receptor desensitization and internalization. nih.gov
These findings indicate that the impact of a diarylurea modulator on receptor regulation is nuanced and may depend on the specific chemical structure of the modulator and the cellular context.
Detailed Molecular Interaction Profiling
The binding of Urea, 1-(4-heptyl)-3-phenyl- to its allosteric site on the CB1 receptor is stabilized by a combination of non-covalent interactions. The specific nature of these interactions is dictated by the compound's distinct structural motifs: the urea core, the phenyl ring, and the heptyl alkyl chain.
Hydrogen Bonding Networks
The urea moiety (-NH-CO-NH-) is a critical pharmacophore for this class of compounds and serves as a robust hydrogen-bonding unit. It features two N-H groups that act as hydrogen bond donors and a carbonyl oxygen (C=O) that acts as a hydrogen bond acceptor. This arrangement allows the urea core to form a network of hydrogen bonds with polar amino acid residues within the allosteric binding pocket of the CB1 receptor. Structure-activity relationship (SAR) studies on analogues of PSNCBAM-1 have shown that the N-H groups of the urea are essential for the compound's ability to modulate agonist binding, highlighting the critical role of these hydrogen bonds in anchoring the ligand to the receptor. semanticscholar.org
Hydrophobic Interactions and Alkyl Chain Contributions
The 1-(4-heptyl) portion of the molecule plays a significant role in binding through hydrophobic interactions. The seven-carbon alkyl chain is expected to occupy a hydrophobic pocket within the allosteric site, displacing water molecules and contributing favorably to the binding energy.
SAR studies on related diarylurea modulators have systematically investigated the effect of N-alkyl chain length on potency at the CB1 receptor. nih.gov These studies reveal that there is an optimal chain length for fitting into the hydrophobic pocket. Potency tends to increase as the chain length grows from methyl to butyl, after which it decreases with longer chains like pentyl. nih.gov This suggests that while a certain degree of hydrophobicity is beneficial, excessively long chains may introduce steric clashes or unfavorable conformational constraints. The heptyl chain of Urea, 1-(4-heptyl)-3-phenyl-, being longer than the optimal butyl or pentyl groups found in these studies, might confer high lipophilicity but potentially suboptimal potency compared to analogues with shorter alkyl chains.
| N-Alkyl Substituent | Potency (IC50, nM) in Calcium Mobilization Assay | Reference |
|---|---|---|
| Propyl | 311 | nih.gov |
| Butyl | 93 | nih.gov |
| Pentyl | 158 | nih.gov |
Aromatic Stacking and CH-π Interactions
The 3-phenyl group of the molecule is crucial for establishing aromatic interactions within the receptor's binding site. This planar aromatic ring can engage in several types of non-covalent interactions with the side chains of aromatic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).
These interactions can include:
π-π Stacking: This occurs when the phenyl ring of the ligand stacks parallel to the aromatic ring of an amino acid residue.
CH-π Interactions: This involves an interaction between a C-H bond (from either the ligand or the protein) and the electron cloud of the aromatic ring.
SAR studies on the phenyl ring of PSNCBAM-1 analogues have demonstrated that this part of the molecule is important for activity and that substitutions on the ring, particularly electron-withdrawing groups, can modulate potency. acs.org For the unsubstituted phenyl group in Urea, 1-(4-heptyl)-3-phenyl-, these aromatic stacking and CH-π interactions are fundamental for achieving high-affinity binding and stabilizing the ligand-receptor complex in the correct orientation for allosteric modulation.
Emerging Research Trajectories and Transformative Applications of Urea, 1 4 Heptyl 3 Phenyl
Rational Design of Advanced Urea (B33335) Architectures
The design of advanced materials and molecules based on the urea framework hinges on a deep understanding of its physicochemical properties. The dual nature of the urea group as both a hydrogen bond donor and acceptor is central to its function, influencing properties like aqueous solubility and permeability in drug candidates. nih.gov Rational design strategies exploit these features by modifying the substituents on the urea nitrogen atoms to create sophisticated molecular architectures with tailored functions.
Multi-functional urea derivatives are compounds engineered to possess several desired properties within a single molecule. This is achieved by introducing various functional groups to the core urea structure. The synthesis of these derivatives is crucial in fields ranging from pharmaceuticals to materials science. mdpi.com For instance, unsymmetrical urea derivatives are prominent structural motifs in enzyme inhibitors and selective receptor modulators. mdpi.com
The development of novel synthetic methods has been pivotal. While traditional synthesis often involves the reaction of amines with potentially hazardous isocyanates or toxic phosgene (B1210022), modern approaches seek safer and more efficient routes. mdpi.comnih.gov One such method utilizes a hypervalent iodine reagent, PhI(OAc)₂, to mediate the coupling of amides and amines, circumventing the need for metal catalysts and harsh conditions. mdpi.com This advancement facilitates the creation of diverse urea-based compounds for various applications.
Research has demonstrated that the introduction of bulky substituents can create "hindered urea bonds," leading to polymers with dynamic properties like self-healing and environmental adaptation without the need for a catalyst. nih.govnih.gov This highlights how rational modification of the urea structure can impart advanced functionalities.
Hybrid compound design involves combining the urea moiety with other distinct chemical scaffolds to create novel molecules with synergistic or enhanced properties. This strategy is widely employed in drug discovery to develop agents with improved efficacy and specificity. mdpi.com
A prominent example is the hybridization of pyridine (B92270) and urea cores. Small molecules possessing both moieties are found in many anticancer agents. mdpi.com By adopting a hybridization approach, researchers have developed novel pyridine-urea compounds that exhibit potent submicromolar anticancer activity against breast and colon cancer cell lines. mdpi.com Another strategy involves integrating urea groups into peptide amphiphiles. Replacing a standard amide linkage with a urea group introduces an additional hydrogen bond donor, significantly influencing the self-assembly, morphology, and mechanical properties of the resulting nanostructures and hydrogels. nih.govanu.edu.au Molecular dynamics simulations have suggested that these urea-modified structures can form approximately 50% more hydrogen bonds, leading to increased stability and self-healing capabilities in hydrogels. nih.govanu.edu.au
These hybrid design strategies underscore the modularity of the urea scaffold, allowing for its integration into a wide range of molecular frameworks to achieve targeted functions.
Applications in Materials Science and Engineering
In materials science, the predictable hydrogen-bonding patterns of the urea group are exploited to direct the assembly of molecules into ordered, functional superstructures. This has led to the development of novel materials, including supramolecular gels and polymers with unique optoelectronic properties. researchgate.net
Amphiphilic molecules, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, can spontaneously organize in solution to form well-defined nanostructures. researchgate.net Urea derivatives like 1-(4-heptyl)-3-phenyl- are inherently amphiphilic, with the heptyl chain acting as the hydrophobic tail and the phenylurea group serving as the hydrophilic head. jst.go.jp
The self-assembly process is primarily driven by two forces: the hydrophobic effect, which causes the alkyl chains to aggregate to minimize contact with water, and the strong, directional hydrogen bonds between the urea groups. nih.govjst.go.jp This interplay leads to the formation of various supramolecular structures, such as nanofibers, ribbons, and gels. jst.go.jp The balance between hydrophilicity and hydrophobicity is critical; for instance, introducing saccharides as hydrophilic groups can enable urea derivatives to form hydrogels, which have applications in regenerative medicine and drug delivery. jst.go.jp The inclusion of a urea linkage in peptide amphiphiles has been shown to influence the morphology and internal arrangement of the resulting assemblies, enhancing the stability and self-healing properties of hydrogels formed from these molecules. nih.gov
Table 1: Factors Influencing the Self-Assembly of Urea Derivatives
| Factor | Influence on Self-Assembly | Resulting Structures | Reference |
|---|---|---|---|
| Hydrogen Bonding | Primary driving force for one-dimensional growth and fiber formation. | Nanofibers, gels, ribbons | nih.gov, researchgate.net |
| Hydrophilic/Hydrophobic Balance | Determines the molecule's behavior in different solvents and its ability to form gels. | Hydrogels, organogels | jst.go.jp |
| Alkyl Chain Length | Affects gelation ability in solvents of varying polarity. | Gels in polar or non-polar organic solvents | jst.go.jp |
| Hybridization (e.g., with peptides) | Modifies morphology, mechanical stability, and biological properties. | Stable hydrogels with self-healing ability | nih.gov, anu.edu.au |
The integration of urea-based compounds into functional materials has opened new avenues in materials engineering, particularly in optoelectronics. While research on 1-(4-heptyl)-3-phenyl- itself is specific, the broader class of urea derivatives is being explored for these applications. A key example is the development of optoelectronic biosensors. nih.gov
Researchers have successfully integrated enzymes, such as urease, with light-emitting diodes (LEDs) to create miniaturized, fiberless biosensors. nih.gov In these devices, a urease-immobilized membrane is paired with two LEDs—one acting as a light emitter and the other as a detector. nih.gov The enzymatic hydrolysis of urea causes a pH change, which is detected by a pH-sensitive dye in the membrane, altering the amount of light that reaches the detector LED. nih.gov This principle allows for sensitive and reproducible detection of urea in the millimolar range. nih.gov Such constructions can be adapted for various enzyme-based detection schemes, demonstrating the potential of urea-related chemistry in creating economic and effective bio-optoelectronic devices. nih.gov
Catalytic Roles of Urea, 1-(4-heptyl)-3-phenyl- Analogues
Analogues of Urea, 1-(4-heptyl)-3-phenyl- and other urea derivatives have emerged as versatile catalysts in a range of chemical transformations. Their catalytic activity often stems from the ability of the urea moiety to act as a hydrogen-bond donor, activating substrates and stabilizing transition states.
Urea derivatives have been utilized in several catalytic applications:
Organocatalysis : The urea group can function as an acidic catalyst, participating in reactions where proton transfer or substrate activation via hydrogen bonding is key. researchgate.net
Hydrogenation Reactions : In the catalytic hydrogenation of other urea derivatives, ruthenium-based catalysts have been employed to produce valuable chemicals like N-monomethylamines and formamides, which are important industrial raw materials. nih.gov This process represents a potential strategy for synthesizing chemicals from CO₂ under mild conditions. nih.gov
Electrocatalysis and Photocatalysis : Electrocatalytic and photo(electro)catalytic oxidation of urea is a promising technology for environmental remediation and energy recovery. rsc.org Untreated urea in wastewater is a significant pollutant, and these catalytic methods can break it down under mild conditions. rsc.org This has applications in hydrogen production through urea electrolysis and in urea fuel cells. rsc.org
Precursor Conversion : In diesel exhaust systems, water-soluble organometallic catalyst precursors can be added to urea solutions. These precursors convert to active catalysts that promote the hydrolysis of isocyanic acid into ammonia (B1221849), improving the efficiency of selective catalytic reduction systems for NOx emissions. swri.org
Table 2: Catalytic Applications of Urea Derivatives
| Application Area | Catalytic Role of Urea Analogue/System | Target Reaction | Significance | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Ruthenium-based catalyst system | Hydrogenation of urea derivatives to formamides and methylamines | Alternative synthesis route for industrial chemicals from CO₂ | nih.gov |
| Environmental Remediation | Electrocatalyst / Photo(electro)catalyst | Oxidation of urea in wastewater | Pollution control and energy recovery | rsc.org |
| Energy | Component in urea electrolysis systems | Urea oxidation for H₂ production | Sustainable hydrogen production | rsc.org |
| Automotive Emissions | Additive with catalyst precursors | Hydrolysis of isocyanic acid | Enhanced efficiency of selective catalytic reduction (SCR) systems | swri.org |
| Organic Synthesis | Organocatalyst | Various reactions | Metal-free catalysis, substrate activation | researchgate.net |
Organocatalysis and Metal-Free Catalysis
There are no available studies that describe the use of Urea, 1-(4-heptyl)-3-phenyl- as an organocatalyst or in metal-free catalytic systems. The potential for this molecule to act as a hydrogen-bond donor, a common feature of urea-based organocatalysts, has not been investigated in the context of promoting chemical reactions. Consequently, no data on its catalytic activity, substrate scope, or reaction mechanisms in this capacity have been published.
Biocatalysis and Bioelectrocatalysis Applications
Similarly, the scientific literature lacks any reports on the application of Urea, 1-(4-heptyl)-3-phenyl- in biocatalytic or bioelectrocatalytic processes. There is no evidence of studies exploring its interaction with enzymes, its potential as a substrate or inhibitor, or its use in mediating electron transfer in biological systems for catalytic purposes.
Utilization as Chemical Probes for Biological Pathways
No research has been published detailing the development or use of Urea, 1-(4-heptyl)-3-phenyl- as a chemical probe. Its potential to interact with biological targets, modulate cellular pathways, or serve as a basis for imaging agents remains uninvestigated.
Q & A
Q. How can AI-driven tools enhance the design of urea derivatives for materials science applications?
- Methodological Answer :
- Generative models : Train AI on PubChem datasets to propose novel derivatives with desired properties (e.g., thermal stability).
- COMSOL integration : Simulate material performance under stress conditions using AI-optimized parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
